

A Comparative Analysis of Ftivazide and Isoniazid Efficacy Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ftivazide*

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This guide provides a comprehensive comparison of the efficacy of **Ftivazide** and Isoniazid against multidrug-resistant *Mycobacterium tuberculosis* (MDR-TB). This document synthesizes available data on their mechanisms of action, resistance pathways, and the experimental protocols used to evaluate their efficacy.

Introduction

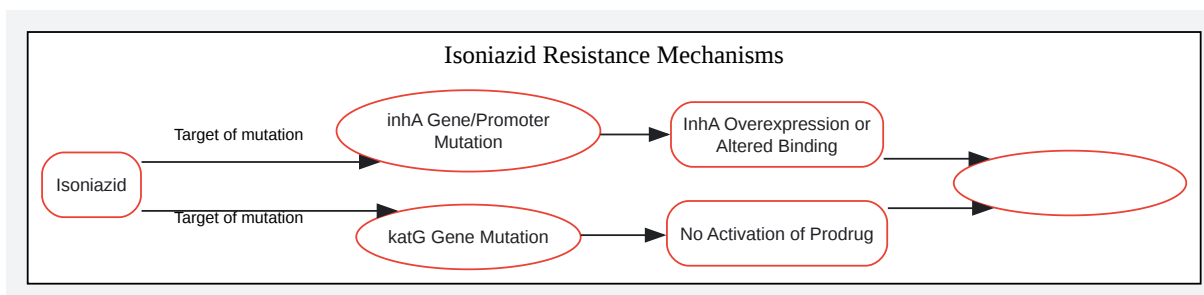
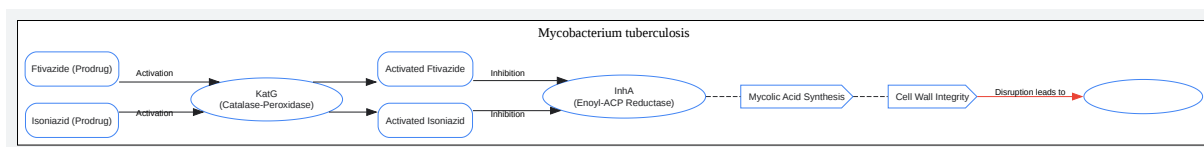
Isoniazid (INH) has long been a cornerstone of first-line therapy for tuberculosis. However, the emergence of multidrug-resistant tuberculosis (MDR-TB), defined by resistance to at least Isoniazid and Rifampicin, has necessitated the use of second-line drugs.[1] **Ftivazide** (also known as Phthivazide), a derivative of Isoniazid, has been used as a second-line agent, particularly in regions where it was more readily available.[2] This guide aims to provide an objective comparison of these two drugs in the context of MDR-TB.

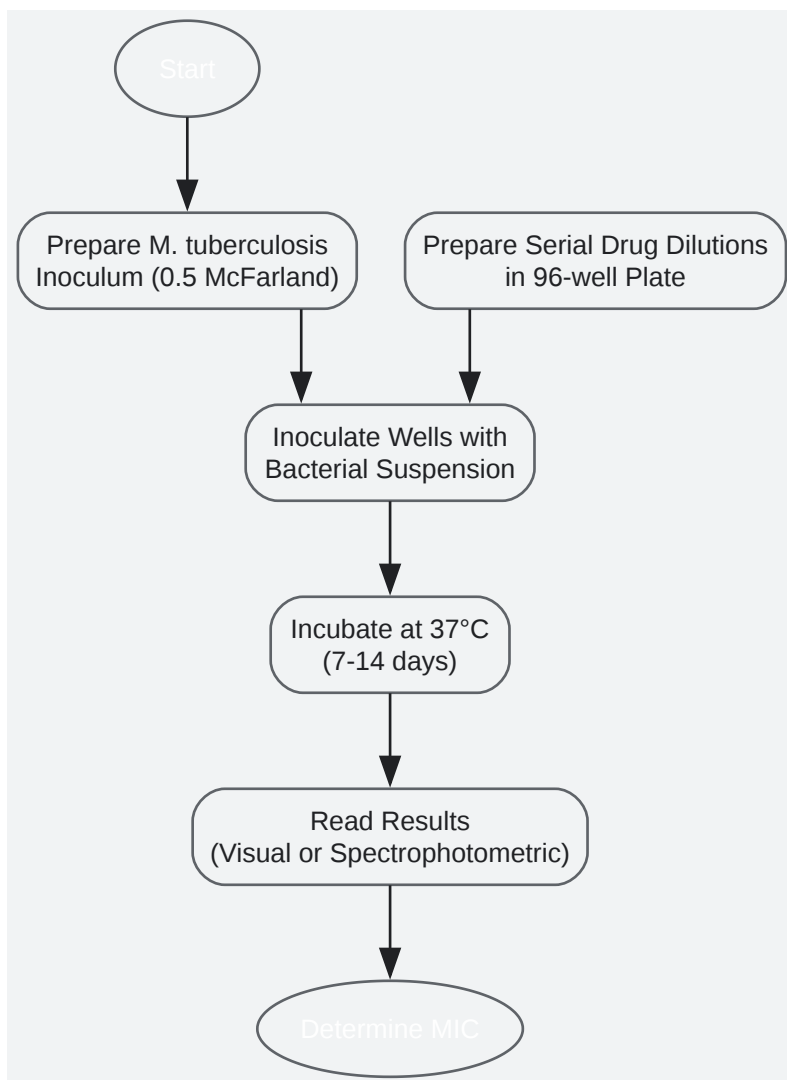
Mechanism of Action

Both Isoniazid and **Ftivazide** are prodrugs that target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Their primary mode of action involves the inhibition of the enoyl-acyl carrier protein reductase, an enzyme encoded by the *inhA* gene. [4]

Isoniazid: Upon entering the mycobacterium, Isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form of Isoniazid then covalently binds to and inhibits InhA, leading to the disruption of mycolic acid synthesis and subsequent bacterial cell death.[4]

Ftivazide: As a derivative of Isoniazid, **Ftivazide** is also a prodrug that inhibits mycolic acid synthesis.[3][6] It is understood to require activation by the same mycobacterial catalase-peroxidase enzyme, KatG, to exert its therapeutic effect.[6] This shared activation pathway is a critical factor in its efficacy against Isoniazid-resistant strains.





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